molecular formula C15H18N2O4 B1276645 (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid CAS No. 500770-82-1

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid

Cat. No. B1276645
M. Wt: 290.31 g/mol
InChI Key: PYMTTWVQVSELBI-LBPRGKRZSA-N
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Description

“(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid” is also known by its chemical name N-tert-Butoxycarbonyl-3-(4-cyanophenyl)-L-alanine (N-Boc-4-CPA). It is a tyrosine derivative . The compound has a molecular weight of 290.31 g/mol .


Molecular Structure Analysis

The molecular formula of this compound is C15H18N2O4 . The InChI code is 1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-4-6-11(9-16)7-5-10/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19) .


Physical And Chemical Properties Analysis

The compound is a white to yellow solid .

Scientific Research Applications

Synthesis and Intermediate Applications

  • Synthesis of Natural Product Biotin : This compound serves as a key intermediate in the synthesis of Biotin, a vital water-soluble vitamin. Biotin plays a crucial role in the metabolic cycle, especially in the catalytic fixation of carbon dioxide during the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

  • Neuroexcitant Synthesis : It is used in the enantioselective synthesis of both enantiomers of neuroexcitant analogues. These compounds are significant in studying neuroactive substances and their potential therapeutic applications (Pajouhesh et al., 2000).

  • Asymmetric Hydrogenation of Enamines : The compound is synthesized via asymmetric hydrogenation, which is a crucial process in developing pharmacophores for various medicinal applications (Kubryk & Hansen, 2006).

  • Antimicrobial Activity : Derivatives synthesized from this compound have shown significant antimicrobial activities, highlighting its potential in developing new antimicrobial agents (Pund et al., 2020).

Chemical Synthesis and Catalysis

  • N-tert-Butoxycarbonylation of Amines : It plays a role in the N-tert-butoxycarbonylation of amines, a crucial step in amine protection during chemical syntheses. This process is significant in peptide synthesis and in creating complex multifunctional targets (Heydari et al., 2007).

  • Organic Acid Analysis in Microbiology : The compound, as a derivative, aids in analyzing organic acids in microbiological studies, particularly in examining extremophile microorganisms in unique environments like deep-sea hydrothermal vents (Rimbault et al., 1993).

Material Science and Organic Chemistry

  • Synthesis of Collagen Cross-Links : It is utilized in synthesizing key intermediates for the preparation of collagen cross-links, indicating its importance in biomaterials and tissue engineering research (Adamczyk et al., 1999).

  • Synthesis of Amino Acid-Based Polyacetylenes : This compound is involved in the synthesis and polymerization of novel amino acid-derived acetylene monomers, contributing to the development of new materials with unique properties (Gao, Sanda, & Masuda, 2003).

properties

IUPAC Name

(3S)-3-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(8-13(18)19)11-6-4-10(9-16)5-7-11/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMTTWVQVSELBI-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427430
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-cyanophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid

CAS RN

500770-82-1
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-cyanophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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